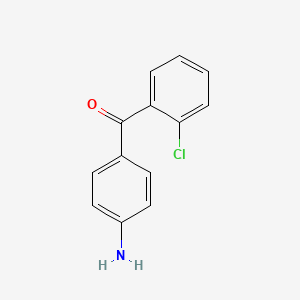

(4-Aminophenyl)(2-chlorophenyl)methanone

Description

Properties

CAS No. |

62261-41-0 |

|---|---|

Molecular Formula |

C13H10ClNO |

Molecular Weight |

231.68 g/mol |

IUPAC Name |

(4-aminophenyl)-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2 |

InChI Key |

VSKFNHFMZNRVRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Nitro Reduction

This method involves synthesizing the nitro precursor followed by reduction to the amine.

- Step 1 : React 2-chlorobenzoyl chloride (derived from 2-chlorobenzoic acid via treatment with oxalyl chloride) with nitrobenzene under Friedel-Crafts conditions using anhydrous FeCl₃ in 1,2-dichloroethane at 0°C. The intermediate (4-nitrophenyl)(2-chlorophenyl)methanone is isolated in ~82% yield.

- Step 2 : Reduce the nitro group using iron powder in HCl/EtOH/H₂O under reflux. The reaction completes within 1 hour, yielding (4-aminophenyl)(2-chlorophenyl)methanone in 94% yield.

Key Data :

| Parameter | Value |

|---|---|

| Intermediate Yield | 82% (nitro compound) |

| Final Yield | 94% |

| Reduction Time | 1 hour |

Acyl Hydrazide Rearrangement

A two-step protocol converts acyl hydrazides to protected 2-aminobenzophenones, followed by deprotection.

- Step 1 : Treat acyl hydrazides (e.g., 2-chlorobenzoyl hydrazide) with in situ-generated benzynes to form protected intermediates.

- Step 2 : Deprotect the carbamate group using AlCl₃ in dichloromethane (45 minutes, 92% yield).

- Tolerance for electron-withdrawing groups (e.g., Cl).

- Scalable to gram quantities without yield loss.

Catalytic Hydrogenation of Nitro Precursors

A patent-derived method uses hydrogenation for nitro-to-amine conversion.

- Suspend (4-nitrophenyl)(2-chlorophenyl)methanone in ethanol with Pd/C (5% loading).

- Hydrogenate at 5 bar H₂ and 80°C for 1 hour.

- Isolate the product in 70% yield after workup.

- Ethanol as solvent improves solubility and reaction efficiency.

- Catalyst filtration and solvent removal yield high-purity product.

Comparative Analysis of Methods

Key Research Discoveries

- Protection-Deprotection Strategies : Carbamate-protected intermediates (e.g., isopropyl carbamate) enable selective amine formation without side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates in Friedel-Crafts acylation.

- Catalyst Efficiency : Pd/C outperforms Raney nickel in hydrogenation, reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

(4-Aminophenyl)(2-chlorophenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions, halogenation, and functional groups. Examples include:

- (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone: Replaces the 4-aminophenyl group with a 2-amino-5-bromophenyl moiety, introducing bromine for enhanced electronic effects .

- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: A dichlorinated variant with amino and chloro groups on adjacent phenyl rings, noted as a pharmaceutical impurity .

Physicochemical Properties

Key Observations :

Biological Activity

(4-Aminophenyl)(2-chlorophenyl)methanone, also known as 4-amino-2-chlorobenzophenone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of (4-Aminophenyl)(2-chlorophenyl)methanone is characterized by the presence of an amino group and a chloro substituent on the phenyl rings, which are linked through a carbonyl group. This structural configuration is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of benzophenone have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 4-Aminophenyl(2-chlorophenyl)methanone | Salmonella typhi | Moderate |

| 4-Aminophenyl(2-chlorophenyl)methanone | Bacillus subtilis | Strong |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Studies on related benzophenone analogues demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential therapeutic applications in inflammatory diseases . The IC50 values for these activities were reported to be in the low nanomolar range, indicating high potency.

| Cytokine | IC50 Value (nM) |

|---|---|

| TNF-α | 4-6 |

| IL-1β | 14-30 |

Anticancer Activity

The anticancer potential of (4-Aminophenyl)(2-chlorophenyl)methanone has been investigated through various studies. For example, compounds similar to it have shown significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). These studies suggest mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | % Inhibition |

|---|---|

| A549 | 61 |

| MDA-MB-231 | 86 |

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been explored. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition assay results show that the compound can effectively reduce enzyme activity, making it a potential candidate for further development in treating cognitive disorders .

Case Studies

- Study on Anticancer Activity : A study conducted by Shashikanth et al. synthesized various benzophenone derivatives and tested their anticancer effects on Ehrlich ascites tumor cells. The results indicated that specific substitutions on the benzophenone scaffold significantly enhanced anticancer activity through apoptosis pathways .

- Anti-inflammatory Mechanisms : Research by Khanum et al. highlighted the anti-inflammatory properties of substituted benzophenones using carrageenan-induced edema models in rats. The study found that certain derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs .

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for characterizing (4-Aminophenyl)(2-chlorophenyl)methanone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of aromatic protons, amine groups, and carbonyl carbons. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry. Refinement via SHELXL (e.g., SHELXL97) allows precise determination of bond lengths, angles, and torsion angles. Disordered groups (e.g., methyl or amine moieties) require restrained refinement .

- Infrared (IR) Spectroscopy: Confirm the carbonyl (C=O) stretch (~1650–1750 cm) and amine N–H stretches (~3300–3500 cm) .

Q. How can researchers ensure safe handling of (4-Aminophenyl)(2-chlorophenyl)methanone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage: Store in airtight containers under inert gas (e.g., N) to prevent oxidation. Keep away from light and moisture .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for preparing (4-Aminophenyl)(2-chlorophenyl)methanone?

Methodological Answer:

- Friedel-Crafts Acylation: React 2-chlorobenzoyl chloride with 4-aminophenyl derivatives in the presence of Lewis acids (e.g., AlCl) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection: Optimize crystal growth via vapor diffusion. Collect high-resolution data (≤ 0.8 Å) to minimize errors in electron density maps .

- Refinement in SHELXL: Use restraints for disordered groups (e.g., amine rotation) and apply anisotropic displacement parameters for non-H atoms. Validate geometry with CheckCIF to address outliers in bond angles or torsions .

- Visualization Tools: Mercury CSD aids in analyzing packing patterns and intermolecular interactions (e.g., π–π stacking, hydrogen bonds) .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected torsion angles?

Methodological Answer:

- Statistical Validation: Compare observed torsion angles (e.g., C–C–C–Cl) with similar structures in the Cambridge Structural Database (CSD). Use Mercury’s "Packing Similarity" tool to identify deviations .

- Dynamic Effects: Consider temperature-dependent crystallography to assess whether torsional flexibility or lattice vibrations contribute to anomalies .

- Quantum Calculations: Validate experimental geometries using DFT (e.g., Gaussian) to model ground-state conformations .

Q. What strategies mitigate regioisomeric impurities during synthesis?

Methodological Answer:

- Reaction Optimization: Control electrophilic substitution regioselectivity via directing groups (e.g., –NH) or temperature modulation .

- Analytical Monitoring: Use LC-MS or -NMR to detect impurities. Compare retention times or splitting patterns with reference standards (e.g., EP impurities cataloged in ) .

- Chiral Separation: If stereoisomers form, employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Q. How can Mercury software enhance analysis of crystal packing and intermolecular interactions?

Methodological Answer:

- Void Analysis: Use Mercury’s "Void Volume" module to identify solvent-accessible regions and assess crystal stability .

- Interaction Motifs: Search CSD for common interaction patterns (e.g., halogen bonds, C–H···O) using the "Materials Module." Overlay structures to compare packing efficiency .

- Twinned Data Handling: Apply SHELXL’s TWIN/BASF commands for refining twinned crystals, then visualize results in Mercury to confirm twin domains .

Q. What advanced NMR techniques resolve signal overlap in aromatic regions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.